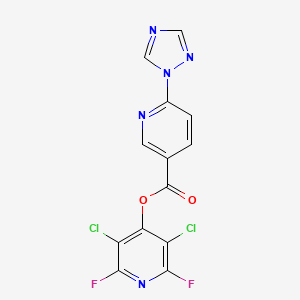
4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with basic building blocks like 2-thiouracil, iodomethane, and sodium hydroxide to create intermediates, which are then further reacted to obtain the desired product . For example, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is synthesized through a series of reactions including methylation, amination, and chlorination, with the final product confirmed by NMR spectra . This suggests that the synthesis of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile could also involve a multi-step synthetic route, potentially starting from simple morpholine derivatives and incorporating the dioxothiomorpholine moiety through subsequent reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using crystallography and spectral methods . For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows a methylene group bridging two heterocyclic moieties with specific dihedral angles and hydrogen bonding interactions . Similarly, the structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile has been elucidated, revealing a monoclinic system and space group . These findings indicate that the molecular structure of 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile would likely exhibit specific conformational features and intermolecular interactions, which could be analyzed through similar methods.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile, but they do discuss the reactivity of similar compounds. For example, the antitumor activity of a compound with a morpholino group and a benzonitrile moiety suggests potential biological reactivity . Additionally, the synthesis of pyrazole compounds with benzonitrile groups involves reactions such as cyclization and amination . These insights suggest that 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile could also participate in various chemical reactions, potentially leading to biological activity or forming the basis for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like IR, NMR, and density functional theory (DFT) . The molecular electrostatic potential, natural bonding orbital analysis, and calculations of polarizability and hyperpolarizability provide information about the electronic properties and reactivity of these compounds . By analogy, 4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile would be expected to have distinct spectroscopic signatures and electronic properties that could be similarly analyzed to predict its behavior in different environments.
Scientific Research Applications
Synthetic Chemistry Applications
- The study by Michaelidou and Koutentis (2009) demonstrated the conversion of certain benzonitriles into 3-aminoindole-2-carbonitriles using triphenylphosphine, highlighting the reactivity and potential utility of benzonitrile derivatives in synthesizing heterocyclic compounds (Michaelidou & Koutentis, 2009).
- Pocar, Trimarco, and Bombieri (1998) reported on the pyrolysis of 4-aryl-5-morpholino-v-triazolines, leading to the formation of morpholinopyrroles, indicating a novel reaction pathway that includes benzonitrile derivatives (Pocar, Trimarco, & Bombieri, 1998).
Material Science and Molecular Structure
- Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with potential applications as mesogens, demonstrating the diverse functionalities of benzonitrile derivatives in material science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
- Fun, Jama Asik, Kumar, Isloor, and Shivananda (2011) explored the crystal structure of a benzonitrile compound, providing insights into its molecular geometry and potential implications for material design (Fun, Jama Asik, Kumar, Isloor, & Shivananda, 2011).
Antitumor Activity
- Lu, Jin, Ge, Song, Zhao, Guo, Yue, and Li (2018) synthesized and analyzed the crystal structure of a compound related to benzonitrile, assessing its antitumor activity, which suggests the therapeutic potential of benzonitrile derivatives in cancer research (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4-(3,5-dioxothiomorpholin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-5-8-1-3-9(4-2-8)13-10(14)6-16-7-11(13)15/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLXYFFLSYQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263726 | |
| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dioxothiomorpholin-4-yl)benzonitrile | |
CAS RN |
338409-78-2 | |
| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338409-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dioxo-4-thiomorpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate](/img/structure/B3035634.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide](/img/structure/B3035637.png)
![2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile](/img/structure/B3035638.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone](/img/structure/B3035639.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione](/img/structure/B3035642.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B3035643.png)
![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)


![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)


![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)